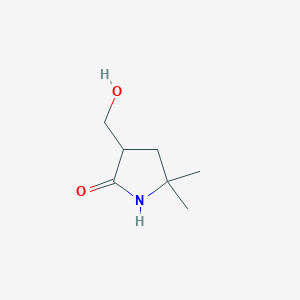

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one

Description

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one is a five-membered lactam (pyrrolidinone) derivative characterized by a hydroxymethyl (-CH2OH) group at the 3-position and two methyl (-CH3) groups at the 5-position of the ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its polar hydroxymethyl group enhances solubility in polar solvents, while the dimethyl substituents introduce steric hindrance, influencing reactivity and stability .

Properties

IUPAC Name |

3-(hydroxymethyl)-5,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCFKHYEUXXLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)N1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5-dimethylpyrrolidin-2-one and formaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

Reaction Mechanism: The hydroxymethylation of 5,5-dimethylpyrrolidin-2-one occurs through a nucleophilic addition reaction, where the formaldehyde reacts with the pyrrolidinone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-5,5-dimethylpyrrolidin-2-one.

Reduction: Formation of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-ol.

Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

3-(Hydroxymethyl)-5,5-dimethylpyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group and two methyl groups at the 5-position of the pyrrolidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in controlled conditions. The synthetic routes often utilize established methodologies for pyrrolidine derivatives, including nucleophilic substitutions and ring closures.

Anticancer Properties

Research has indicated that derivatives of pyrrolidinones exhibit significant anticancer activity. For instance, studies have shown that certain 5-oxopyrrolidine derivatives can inhibit the growth of human lung adenocarcinoma (A549) cells. The anticancer activity was evaluated using the MTT assay to determine cell viability post-treatment. Compounds similar to this compound demonstrated structure-dependent activity against these cancer cells .

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds with similar structures can exhibit selective antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This indicates a potential therapeutic application in treating infections caused by resistant pathogens .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.

- Cell Cycle Arrest : Some studies indicate that pyrrolidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antiviral Effects : There is evidence suggesting that related compounds can inhibit viral replication, particularly against herpes simplex virus type 1 (HSV-1) .

Study 1: Anticancer Activity Assessment

In a comparative study involving various pyrrolidine derivatives, this compound was tested alongside traditional chemotherapeutics like cisplatin. The results showed that while cisplatin exhibited significant cytotoxicity, certain derivatives displayed comparable or enhanced effects against A549 cells at specific concentrations .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus. The findings revealed that specific substitutions on the pyrrolidine ring could lead to enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Tables

| Activity Type | Compound Tested | Target Cells/Pathogens | Key Findings |

|---|---|---|---|

| Anticancer | This compound | A549 (lung adenocarcinoma) | Significant cytotoxicity observed |

| Antimicrobial | Related pyrrolidine derivatives | Staphylococcus aureus | Selective activity against multidrug-resistant strains |

| Antiviral | Similar compounds | HSV-1 | Inhibition of viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.